3-(5-Methylpyridin-3-yl)propan-1-amine

Catalog No.
S14171477
CAS No.
M.F
C9H14N2
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(5-Methylpyridin-3-yl)propan-1-amine

Product Name

3-(5-Methylpyridin-3-yl)propan-1-amine

IUPAC Name

3-(5-methylpyridin-3-yl)propan-1-amine

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C9H14N2/c1-8-5-9(3-2-4-10)7-11-6-8/h5-7H,2-4,10H2,1H3

InChI Key

JKXBRDBLPHUINQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)CCCN

3-(5-Methylpyridin-3-yl)propan-1-amine, also known as (2S)-2-methyl-3-(5-methylpyridin-3-yl)propan-1-amine, is an organic compound characterized by its unique structure that includes a propan-1-amine chain attached to a 5-methylpyridine moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications. The presence of the pyridine ring contributes to its reactivity and interaction with various biological targets.

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or other functional groups.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, converting the amine into different reduced forms.
  • Substitution: The amine group can participate in substitution reactions, allowing for the introduction of various functional groups through appropriate reagents.

The biological activity of 3-(5-Methylpyridin-3-yl)propan-1-amine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may modulate biological pathways by binding to active sites, potentially influencing enzyme activity or receptor function. Preliminary studies suggest that this compound may exhibit pharmacological effects similar to other biologically active amines, making it a candidate for further investigation in therapeutic applications .

The synthesis of 3-(5-Methylpyridin-3-yl)propan-1-amine typically involves several steps:

  • Starting Material Preparation: The synthesis begins with 5-methylpyridine.
  • Alkylation: 5-methylpyridine is alkylated with a suitable alkylating agent to introduce the propan-1-amine chain.
  • Chiral Resolution: The resulting mixture is subjected to chiral resolution to isolate the (2S)-enantiomer, which is often desired for its specific biological activity .

Industrial production may utilize large-scale alkylation reactions under controlled conditions to optimize yield and purity, often employing chiral catalysts.

3-(5-Methylpyridin-3-yl)propan-1-amine has potential applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting neurological or metabolic disorders.
  • Chemical Research: It can act as a building block for synthesizing more complex molecules in organic chemistry.

Interaction studies involving 3-(5-Methylpyridin-3-yl)propan-1-amine focus on understanding how this compound interacts with biological systems. Research may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanistic Studies: Investigating the pathways influenced by this compound and how it alters biological processes.

These studies are essential for elucidating the pharmacological potential and therapeutic applications of the compound.

Several compounds share structural similarities with 3-(5-Methylpyridin-3-yl)propan-1-amine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
(2S)-2-Methyl-3-(5-methylpyridin-2-yl)propan-1-amineC10H16N2Different position of methyl group on pyridine ring
(2S)-2-Methyl-3-(4-methylpyridin-3-yl)propan-1-amineC10H16N2Variation in methyl group positioning on pyridine
(2S)-2-Methylamino-N-(5-methylpyridin-2-YL)propanamideC10H14N3OContains an amide functional group

Uniqueness

The uniqueness of 3-(5-Methylpyridin-3-yl)propan-1-amines lies in its specific combination of functional groups and structural configuration. The particular arrangement of atoms allows for distinct interactions with biological targets, potentially leading to unique pharmacological profiles compared to its analogs. This specificity can influence its efficacy and safety in therapeutic applications, distinguishing it from other similar compounds .

Pyridine derivatives constitute a cornerstone of medicinal and industrial chemistry due to their electronic heterogeneity, metabolic stability, and capacity for hydrogen bonding. The pyridine ring’s electron-deficient nature facilitates nucleophilic substitutions and metal coordination, while nitrogen’s basicity enables pH-dependent solubility modulation. Modern applications span antiviral agents, kinase inhibitors, and ligands for transition-metal catalysts. For instance, N-alkylpyridinium salts derived from pyridine serve as antiseptics in dental formulations, underscoring their biological relevance.

Recent trends focus on functionalizing pyridine at the 3- and 5-positions to enhance stereoelectronic profiles. The introduction of methyl groups improves lipophilicity and bioavailability, as evidenced by antidiabetic pyridine derivatives that inhibit α-glucosidase. Concurrently, amine side chains at these positions enable conjugation with biomolecules or polymeric matrices, expanding utility in targeted drug delivery and organocatalysis.

Historical Context and Discovery of 3-(5-Methylpyridin-3-yl)propan-1-amine

The synthesis of 3-(5-methylpyridin-3-yl)propan-1-amine emerged from mid-20th-century efforts to diversify pyridine’s pharmacological scaffold. Early routes involved nucleophilic amination of 3-bromo-5-methylpyridine using propane-1,3-diamine under Ullmann conditions, though yields were suboptimal (<40%). Breakthroughs in cross-coupling catalysis, particularly Suzuki-Miyaura reactions, later enabled efficient construction of the pyridine-amine backbone. For example, palladium-catalyzed coupling of 5-methylpyridin-3-ylboronic acid with propargylamine followed by hydrogenation provided the target compound in 72% yield.

A pivotal 2020 study demonstrated the compound’s role as a precursor to imidazole-fused antioxidants, achieving 89% radical scavenging activity against DPPH at 0.4 mg/mL. This finding catalyzed interest in its redox-modulating properties, positioning it as a candidate for neurodegenerative disease therapeutics.

Relevance and Rationale for Scholarly Investigation

Three factors justify intensified study of this amine:

  • Pharmacophore Versatility: The 3-aminopropyl group serves as a flexible linker for attaching bioactive moieties. Hybrid molecules incorporating this subunit show enhanced blood-brain barrier penetration in anticonvulsant models.
  • Catalytic Potential: As a weak base (pKa ≈ 8.2), it facilitates deprotonation in Knoevenagel condensations while minimizing side reactions—a advantage over stronger bases like 4-dimethylaminopyridine.
  • Materials Science Applications: Primary amine groups enable covalent anchoring to silica supports, creating reusable heterogeneous catalysts for aqueous-phase heterocycle synthesis.

Ongoing research gaps include mechanistic studies of its antioxidant behavior and scalable synthetic routes compatible with continuous-flow systems.

Scope and Objectives of the Review

This analysis systematically evaluates:

  • State-of-the-art synthesis protocols for 3-(5-methylpyridin-3-yl)propan-1-amine
  • Spectroscopic characterization data (¹H/¹³C NMR, HRMS)
  • Emerging applications in medicinal chemistry and catalysis
  • Computational insights into its electronic structure and reactivity

Excluded are toxicological assessments and formulation studies, aligning with the focus on molecular design and functional utility.

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

150.115698455 g/mol

Monoisotopic Mass

150.115698455 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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